![molecular formula C8H8F3N3O2 B6164508 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1532411-53-2](/img/no-structure.png)

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

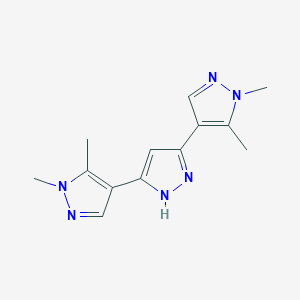

The compound “3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . After heating and adding methanesulfonic acid into the mixed reaction solution, the mixture is allowed to react . The solution is then dried under reduced pressure, the pH is regulated to 12, and organic phases are separated out . The final step involves the addition of palladium/carbon and an ethanol solution of the product from the previous step under the protection of nitrogen in a high-pressure kettle .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The reactions involve the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, and methanesulfonic acid .Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves the reaction of 2-amino-5-chloropyridine with trifluoroacetic anhydride to form 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid. This intermediate is then reacted with sodium azide and copper(I) iodide to form the desired product.", "Starting Materials": [ "2-amino-5-chloropyridine", "trifluoroacetic anhydride", "sodium azide", "copper(I) iodide" ], "Reaction": [ "Step 1: React 2-amino-5-chloropyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine to form 2-amino-5-(trifluoromethyl)pyridine-3-carboxylic acid.", "Step 2: Dissolve the intermediate in a mixture of DMF and water and add sodium azide and copper(I) iodide. Heat the reaction mixture to 100-120°C for several hours to form the desired product, 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid." ] } | |

Número CAS |

1532411-53-2 |

Nombre del producto |

3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |

Fórmula molecular |

C8H8F3N3O2 |

Peso molecular |

235.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.